molecular formula C97H181N37O19 B13390645 (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]hexanamide

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]hexanamide

Cat. No.: B13390645
M. Wt: 2169.7 g/mol
InChI Key: QTWXJKVJIKDSLC-KIZXDXQLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound "(2S)-2-[[(2S)-2-hexanamide" is a highly complex synthetic peptide characterized by:

  • Multiple repeating carbamimidamidopentanoyl groups (arginine-like residues) that confer strong cationic properties .
  • Branched aliphatic chains (4-methylpentanoyl, 3-methylbutanoyl) enhancing hydrophobicity and structural rigidity .
  • Stereospecific (2S) configurations across all amino acid residues, critical for molecular recognition and binding specificity .

This compound’s intricate architecture implies applications in targeted drug delivery, enzyme inhibition, or receptor modulation, though direct pharmacological data are absent in the provided evidence.

Properties

Molecular Formula

C97H181N37O19

Molecular Weight

2169.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]hexanamide

InChI

InChI=1S/C97H181N37O19/c1-50(2)40-67(76(100)137)127-89(150)72(45-55(11)12)130-82(143)64(30-23-37-114-95(105)106)122-78(139)60(26-17-19-33-98)120-79(140)62(28-21-35-112-93(101)102)123-87(148)70(43-53(7)8)129-81(142)61(27-18-20-34-99)121-80(141)63(29-22-36-113-94(103)104)124-88(149)71(44-54(9)10)131-90(151)73(46-59-47-111-49-117-59)132-91(152)74(48-135)133-77(138)57(15)118-85(146)69(42-52(5)6)128-83(144)65(31-24-38-115-96(107)108)126-92(153)75(56(13)14)134-84(145)66(32-25-39-116-97(109)110)125-86(147)68(41-51(3)4)119-58(16)136/h47,49-57,60-75,135H,17-46,48,98-99H2,1-16H3,(H2,100,137)(H,111,117)(H,118,146)(H,119,136)(H,120,140)(H,121,141)(H,122,139)(H,123,148)(H,124,149)(H,125,147)(H,126,153)(H,127,150)(H,128,144)(H,129,142)(H,130,143)(H,131,151)(H,132,152)(H,133,138)(H,134,145)(H4,101,102,112)(H4,103,104,113)(H4,105,106,114)(H4,107,108,115)(H4,109,110,116)/t57-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-/m0/s1

InChI Key

QTWXJKVJIKDSLC-KIZXDXQLSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC=N1)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the cornerstone methodology for synthesizing peptides, especially long and complex sequences like the compound described. Developed by Merrifield in the 1960s, SPPS involves anchoring the C-terminal amino acid to an insoluble polymeric resin and sequentially elongating the peptide chain by coupling protected amino acids in a stepwise manner.

  • The peptide chain grows from the C-terminus to the N-terminus.
  • Amino acid residues are protected at the N-terminus (commonly with Fmoc or Boc groups) and side chains to prevent undesired reactions.
  • Each cycle involves deprotection of the N-terminal protecting group followed by coupling of the next amino acid.
  • Excess reagents and by-products are removed by washing due to the solid support.
  • After chain assembly, the peptide is cleaved from the resin and side-chain protecting groups are removed simultaneously.

Challenges in Long Peptide Synthesis

Long peptides (>70 amino acids) pose challenges such as:

  • Cumulative yield loss due to incomplete coupling and deprotection.
  • Aggregation and poor solvation of peptide-resin complexes.
  • Side reactions including racemization and aspartimide formation.
  • Difficult purification due to by-products with similar properties.

To address these, specialized strategies and alternative synthesis methods are employed.

Detailed Preparation Methods for the Compound

Selection of Solid Support and Linkers

  • Resin type: Polystyrene-based resins cross-linked with divinylbenzene are standard. PEG-modified polystyrene resins (PEG-PS) improve solvation and reduce aggregation, which is critical for long peptides.
  • Linkers: Choice depends on the desired C-terminal functionality (acid or amide). For amide C-termini, linkers such as Rink amide resin are used.
  • Substitution level: Lower substitution resins reduce interchain crowding and aggregation, improving coupling efficiency for long sequences.

Protecting Group Strategy

  • N-terminal protection: Fmoc (9-fluorenylmethoxycarbonyl) is preferred for its mild base-labile removal, minimizing side reactions compared to Boc (tert-butyloxycarbonyl) which requires strong acid.
  • Side-chain protection: Acid-labile protecting groups such as tert-butyl (tBu), Boc, and trityl (Trt) are used to protect reactive side chains during synthesis and are removed during final acid cleavage.
  • Orthogonal protecting groups (e.g., allyloxycarbonyl, acetamidomethyl) can be used for selective deprotection, important for complex peptides with disulfide bonds or cyclization.

Coupling Reagents and Conditions

  • Common reagents: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) combined with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress racemization and improve coupling efficiency.
  • Phosphonium and amidinium salts: Reagents such as HBTU, HATU, PyBOP provide rapid and efficient coupling with lower epimerization risk.
  • Optimization: For sterically hindered or aggregation-prone sequences, coupling conditions may be modified, including increased reagent excess, longer reaction times, or use of additives to improve solvation.

Synthesis Cycle

Each elongation cycle involves:

  • Deprotection: Removal of the Fmoc group using 20-50% piperidine in dimethylformamide (DMF).
  • Washing: To remove deprotection by-products.
  • Coupling: Addition of the next Fmoc-protected amino acid activated by coupling reagents.
  • Washing: To remove excess reagents and by-products.
  • Monitoring: UV absorbance of the fluorenyl group released during Fmoc deprotection can be used to monitor reaction completeness.

Strategies for Long Peptides

  • Fragment condensation: Synthesizing shorter peptide fragments separately and then coupling them in solution or on solid support to form the full-length peptide. This reduces cumulative errors and improves yield.
  • Chemoenzymatic peptide synthesis (CEPS): Employs engineered enzymes for traceless ligation of peptide fragments, allowing synthesis of peptides up to 150-200 amino acids with proper folding and activity.
  • Native chemical ligation (NCL): A chemoselective ligation of unprotected peptide fragments, typically joining a peptide thioester with an N-terminal cysteine-containing peptide, forming a native amide bond.

Managing Side Reactions and Difficult Sequences

  • Aspartimide formation: Minimized by adding 0.1 M HOBt during piperidine deprotection or using backbone amide protection.
  • Racemization: Reduced by careful choice of coupling reagents and conditions, use of sterically hindered linkers (e.g., 2-chlorotrityl), and minimizing preactivation time.
  • Aggregation: Mitigated by using PEG-based resins, polar solvents, chaotropic agents, and optimized coupling protocols.
  • Cleavage and deprotection: Final cleavage from resin and side-chain deprotection typically use trifluoroacetic acid (TFA) with scavengers such as phenol, thioanisole, and triisopropylsilane to prevent side reactions on sensitive residues.

Purification and Characterization

  • Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) is standard for isolating the desired peptide from by-products. Ion-exchange and gel-filtration chromatography may be used as complementary methods.
  • Characterization: Mass spectrometry (MALDI-TOF, ESI-MS), amino acid analysis, and sequencing (Edman degradation or tandem MS) confirm peptide identity and purity.

Summary Data Tables

Table 1. Common Solid Supports for Long Peptide Synthesis

Resin Type Features Application Notes
Polystyrene-Divinylbenzene (PS-DVB) Standard resin, good swelling in DCM/DMF Suitable for most peptides, limited solvation for long peptides
PEG-Polystyrene (PEG-PS) Improved swelling and solvation Reduces aggregation, preferred for long peptides
Polyethylene glycol acrylamide (PEGA) Water-compatible, good for aqueous synthesis Useful for hydrophilic peptides and libraries

Table 2. Typical Coupling Reagents and Their Characteristics

Reagent Activation Type Advantages Notes
DCC + HOBt Carbodiimide + additive Widely used, suppresses racemization Urea byproduct insoluble, removed by filtration
HBTU, HATU, PyBOP Phosphonium salts Fast coupling, low racemization Common in automated SPPS
TFFH Fluoroformamidinium salt Effective for hindered amino acids Useful for difficult couplings

Table 3. Typical Cleavage Cocktail Compositions

Cocktail Name Composition (TFA : scavengers) Application
Reagent K TFA/phenol/thioanisole/1,2-ethanedithiol/water (82.5:5:5:2.5:5) General cleavage, protects Trp, Met, Cys
Reagent R TFA/thioanisole/1,2-ethanedithiol/anisole (90:5:3:2) For Arg, Asn, Gln, Trp sensitive peptides
Reagent B TFA/phenol/water/triisopropylsilane (88:5:5:2) Mild cleavage, protects labile residues

Research Outcomes and Practical Considerations

  • Studies show that Fmoc-based SPPS, combined with PEG-modified resins and optimized coupling reagents, significantly improves yields and purity of long peptides.
  • Fragment condensation and chemoenzymatic ligation methods allow synthesis of peptides beyond the typical length limitations of stepwise SPPS, preserving biological activity and reducing aggregation.
  • Monitoring deprotection and coupling steps via UV absorbance and inline analytics helps detect incomplete reactions early, allowing adjustments to reaction times and conditions.
  • Side-chain orthogonal protection and selective deprotection enable synthesis of peptides with complex post-translational modifications or cyclic structures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino acid residues with reactive side chains, such as methionine and cysteine.

    Reduction: Reduction reactions can target disulfide bonds within the peptide, altering its conformation.

    Substitution: Nucleophilic substitution reactions can occur at specific sites, allowing for the modification of the peptide’s functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), performic acid.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific sites targeted. For example, oxidation of methionine residues can yield methionine sulfoxide, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

Based on the search results, information on the applications of the compound "(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]hexanamide" is limited. However, some relevant information can be gathered from the search results regarding similar compounds and their applications, as well as related chemical entities.

Information from PubChem:

  • CID 56947112 This PubChem entry provides data for a compound with a complex structure, including amino and other functional groups . The IUPAC name is listed as (2S)-2-[[(2 S)-2-[[(2 S)-2-[[(2 S)-2-[[(2 S)-6-amino-2-[[(2 S)-2-[[(2 S)-2-[[(2 S)-2-[[(2 S)-6-amino-2-[[(2 S)-2-[[(2 S)-2-[[2-[[(2 S,3 R)-2-[[(2 S)-2-[[2-[[2-[[(2 S)-2-amino-1-hydroxy-3-phenylpropylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxy-3-phenylpropylidene]amino]-1,3-dihydroxybutylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxypropylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1-hydroxyhexylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxypropylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1-hydroxyhexylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1-hydroxypropylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-5-hydroxy-5-iminopentanoic acid .
  • CID 100953062 This entry describes a compound with a similar structure, containing amino acids and a hydroxyphenyl group . Its IUPAC name is $$4-[[(2S)-2-[[(2 S)-2-[[(2 S)-2-[[(2 S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]phenyl]-hydroxy-oxoazanium .

Related Research Areas:

  • Antifungal properties A study on ketoconazole sulfonamide analogs explores their potential as antifungal agents .
  • Cardiovascular disease treatment Pravastatin, is used in the treatment of cardiovascular diseases .
  • Opioid receptor antagonism Research has been done on the design, synthesis, and biological evaluation of compounds as opioid receptor antagonists .
  • Small chemical compounds ChEBI is a dictionary of molecular entities focused on 'small' chemical compounds .
  • Registered substances Information on chemicals registered within the European Union can be found at the European Chemicals Agency (ECHA) .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide’s sequence determines its binding affinity and specificity, allowing it to modulate biological pathways. For example, it may inhibit or activate enzymes by binding to their active sites or alter cell signaling by interacting with membrane receptors.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Attributes

Compound Name / ID Molecular Weight (Da) Key Functional Groups Stereochemistry Potential Bioactivity
Target Compound ~2000* Carbamimidamidopentanoyl, 4-methylpentanoyl All (2S) Enzyme inhibition, cell penetration
OP-828 ~900 Azido-phenyl, morpholinyl, oxiranecarbonyl Mixed (S/R) Protease inhibition (speculative)
(2S,3S)-[...]pentanamide ~1200 Diaminomethylidene, hydroxypropanoyl (2S,3S) Antimicrobial, ribosome targeting
Compound 2d ~400 Thiazole, phenylacetic acid Not specified Dual COX-1/2 inhibition, antibacterial

*Estimated based on structural complexity.

Structural Similarities and Differences

Carbamimidamidopentanoyl vs. Thiazole-Phenylacetic Acid (Compound 2d): The target compound’s guanidino-rich structure enables electrostatic interactions with anionic targets (e.g., nucleic acids or phosphorylated enzymes) . In contrast, compound 2d’s thiazole and phenylacetic acid groups facilitate hydrophobic binding and COX enzyme inhibition .

Branched Aliphatic Chains vs. Morpholinyl Groups (OP-828): The target compound’s 4-methylpentanoyl branches enhance membrane permeability, akin to lipidated peptides . OP-828’s morpholinyl groups likely improve solubility but reduce cellular uptake efficiency .

Electronic and Steric Properties

  • Van der Waals Interactions : The target compound’s extensive branching creates a large molecular surface area (~300 Ų*), favoring hydrophobic interactions over simpler analogs like compound 2d (~150 Ų) .
  • Electronic Profile: The carbamimidamidopentanoyl groups generate a high positive charge density (+5 at physiological pH*), distinguishing it from neutrally charged compounds (e.g., OP-828) .

Biological Activity

The compound designated as “(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-amino-N-[(2S)-1-[[[2S)-1-[[[2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]hexanamide” is a complex peptide that exhibits significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Structural Overview

The compound is a multi-peptide structure with various amino acid sequences and modifications, including acetamido and carbamimidamidyl groups. Its intricate structure suggests a potential for diverse biological interactions, particularly in enzymatic and receptor-mediated processes.

  • Receptor Binding : The compound may interact with specific receptors in the body, modulating physiological responses. For instance, similar compounds have been shown to influence pathways related to hormone signaling and immune responses.
  • Enzyme Inhibition : The presence of multiple amino acid residues indicates potential inhibitory effects on enzymes involved in metabolic pathways. This could lead to altered cellular metabolism or energy production.
  • Cell Signaling Modulation : By mimicking naturally occurring peptides, this compound may influence cell signaling pathways, impacting processes such as cell growth, differentiation, and apoptosis.

Case Studies and Research Findings

Recent studies have highlighted the biological activities of structurally similar compounds:

  • Antimicrobial Properties : Research has shown that peptides with complex structures exhibit antimicrobial activity against various pathogens. This suggests that the compound may also possess similar properties, potentially contributing to antibiotic development .
  • Anti-inflammatory Effects : Certain derivatives have demonstrated the ability to reduce inflammation in cellular models. The modulation of cytokine production indicates that this compound might also play a role in inflammatory responses .

Data Tables

Biological ActivityObserved EffectsReferences
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduced cytokine levels in vitro
Enzyme inhibitionInhibition of metabolic enzymes

Potential Applications

The multifaceted biological activities suggest several potential applications for this compound:

  • Pharmaceutical Development : Given its antimicrobial and anti-inflammatory properties, it could be developed into new therapeutic agents for treating infections or inflammatory diseases.
  • Biotechnology : Its ability to modulate enzyme activity may be harnessed in biotechnological applications, such as biosensors or metabolic engineering.
  • Research Tool : The compound can serve as a valuable tool in studying cellular signaling pathways and enzyme functions due to its complex structure and biological interactions.

Q & A

Basic Question: What are the recommended synthesis strategies for this complex peptide?

Methodological Answer:
Solid-phase peptide synthesis (SPPS) is the primary method, enabling sequential addition of amino acids with orthogonal protecting groups (e.g., Fmoc/t-Bu) to prevent undesired side reactions . Key steps include:

Resin Activation : Use Wang or Rink amide resin for C-terminal amidation.

Coupling Cycles : Employ HBTU/HOBt or PyBOP as coupling agents with DIPEA in DMF.

Deprotection : Remove Fmoc groups with 20% piperidine in DMF.

Cleavage : Use TFA cocktail (e.g., TFA:H2O:TIPS = 95:2.5:2.5) to release the peptide.
Critical Parameters :

ParameterOptimal Range
Coupling Time1–2 hours
Temperature25–30°C
Resin Loading0.3–0.7 mmol/g

Advanced Question: How can structural heterogeneity be resolved during characterization?

Methodological Answer:
Use orthogonal analytical techniques:

  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., observed m/z = 1071.1 vs. theoretical) and detect impurities .
  • NMR Spectroscopy : Assign chiral centers via 1H^1H-13C^{13}C HSQC and NOESY for spatial conformation .
  • Circular Dichroism (CD) : Assess secondary structure (e.g., α-helix/β-sheet content) in aqueous buffers.
    Data Cross-Validation Example :
TechniqueDiscrepancy Resolution
MS-MSFragmentation patterns validate sequence
2D NMRResolve overlapping proton signals

Basic Question: What safety protocols are essential for handling this peptide?

Methodological Answer:
Refer to Safety Data Sheets (SDS) for:

  • PPE : Nitrile gloves, lab coats, and safety goggles .
  • Ventilation : Use fume hoods during synthesis/cleavage to avoid TFA exposure .
  • Storage : Lyophilized peptide at -20°C under argon to prevent hydrolysis .

Advanced Question: How can non-covalent interactions with enzymes be systematically studied?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon/koff) and affinity (KD) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
  • Molecular Dynamics (MD) : Simulate binding poses using AMBER or GROMACS .
    Example Dataset (SPR) :
Target EnzymeKD (nM)kon (M<sup>-1</sup>s<sup>-1</sup>)
Trypsin-like protease15.2 ± 1.31.2 × 10<sup>5</sup>

Advanced Question: How to optimize synthesis yield using computational tools?

Methodological Answer:

  • Design of Experiments (DoE) : Apply factorial design to screen variables (e.g., solvent, temperature) .
  • Machine Learning (ML) : Train models on historical coupling efficiency data to predict optimal conditions .
    DoE Workflow :

Screening : Identify critical factors (e.g., resin type, coupling agents).

Optimization : Central Composite Design (CCD) for response surface modeling.

Basic Question: Which databases provide reliable physicochemical data for this compound?

Methodological Answer:

  • PubChem : CID-linked spectral and toxicity data .
  • ChEMBL : Bioactivity data from high-throughput screens .
  • UniProt : Homology modeling for putative target prediction .

Advanced Question: How to evaluate stability under physiological conditions?

Methodological Answer:

  • Stress Testing : Incubate in PBS (pH 7.4, 37°C) and analyze degradation via HPLC at 0, 24, 48 hours .
  • Oxidative Stability : Add 0.3% H2O2 and monitor by LC-MS .
    Stability Profile Example :
ConditionHalf-life (h)Major Degradant
pH 7.4, 37°C48.3Deamidated product

Advanced Question: How can conflicting bioactivity data be resolved?

Methodological Answer:

  • Orthogonal Assays : Compare enzymatic inhibition (e.g., fluorogenic vs. colorimetric substrates) .
  • Dose-Response Curves : Use 8-point dilution series to calculate IC50 with Hill slope validation .
    Case Study : Discrepancy in IC50 values resolved by normalizing to protein concentration (Bradford assay) .

Basic Question: What computational tools predict this peptide’s solubility?

Methodological Answer:

  • Peptide Property Calculators : Use EMBOSS PepStats for grand average of hydropathy (GRAVY) .
  • Machine Learning : SwissADME or pkCSM for solubility predictions .

Advanced Question: How to study the role of non-covalent interactions in supramolecular assembly?

Methodological Answer:

  • X-ray Crystallography : Resolve H-bonding and π-π stacking in crystal lattice .
  • Fluorescence Anisotropy : Measure self-assembly kinetics in solution .
    Key Interactions Identified :
Interaction TypeEnergy (kcal/mol)
Hydrogen bonds-2.1 to -3.4
Van der Waals-1.2 to -1.8

Advanced Question: How to validate chiral purity post-synthesis?

Methodological Answer:

  • Chiral HPLC : Use a CHIROBIOTIC T column with heptane:IPA eluent .
  • Optical Rotation : Compare [α]D<sup>20</sup> to literature values (e.g., +32.5° vs. observed +31.8°) .

Basic Question: What are ethical considerations in large-scale peptide production?

Methodological Answer:

  • Waste Management : Neutralize TFA waste with 10% NaOH before disposal .
  • Biosafety : Adhere to NIH BSL-2 guidelines for handling bioactive peptides .

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